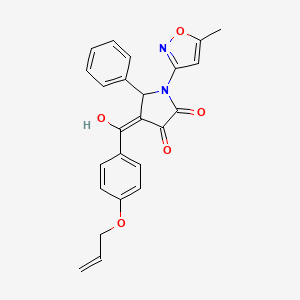
4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
The chemical compound has been involved in various synthesis processes and molecular structure analyses. For instance, it has been synthesized through a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes, showcasing the versatility of its synthesis pathways Ablajan & Xiamuxi, 2011. Additionally, the compound's structure and bonding, such as the hydrogen bonding involving the pyrrole N-H and hydroxybenzoyl O-H groups, have been examined in studies, providing a deeper understanding of its chemical properties Dey et al., 2003.
Electropolymerization and Electrochemical Properties
The compound has applications in the field of electropolymerization and the study of electrochemical properties. Research involving derivatives of the compound, such as 4-(pyrrol-1-yl)-benzenethiol derivatives, has been conducted to improve the properties of polymerized poly(pyrrole) layers. These studies have explored the behavior of these systems, including the electropolymerization process and the effect of copolymerization with pyrrole on the film properties Schneider et al., 2017.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound has been a part of the synthesis of novel lead compounds through structure-based drug design and docking studies. These studies aim to explore the biological activities of the compound and its derivatives, offering insights into their potential therapeutic applications Ragno et al., 2004. The compound has also been involved in studies focused on proteasome inhibition and cytostatic effects on human cancer cells, highlighting its relevance in cancer research Yan et al., 2015.
Material Science and Surface Engineering
In the field of material science and surface engineering, the compound has been studied for its self-assembling properties and its application in modifying surface structures. These studies contribute to our understanding of molecular interactions and the potential for creating advanced materials with tailored properties Schneider et al., 2017.
Mechanism of Action
Target of Action
The compound, also known as 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one, primarily targets human carbonic anhydrase isoenzymes I, II, VII, and XII . Carbonic anhydrases are a group of ubiquitous zinc-containing enzymes present in all mammals, including humans .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the carbonic anhydrase isoenzymes . It acts as a carbonic anhydrase inhibitor , which means it prevents these enzymes from performing their usual function of speeding up the reaction that converts carbon dioxide and water into carbonic acid .
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-3-13-30-18-11-9-17(10-12-18)22(27)20-21(16-7-5-4-6-8-16)26(24(29)23(20)28)19-14-15(2)31-25-19/h3-12,14,21,27H,1,13H2,2H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGZSVOICKMWHP-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


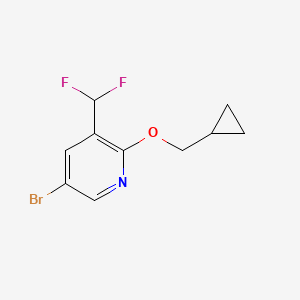
![3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B2820982.png)
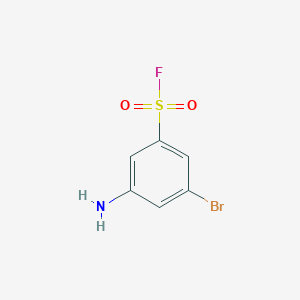

![5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2820989.png)
![2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2820990.png)
![1-benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2820991.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2820993.png)
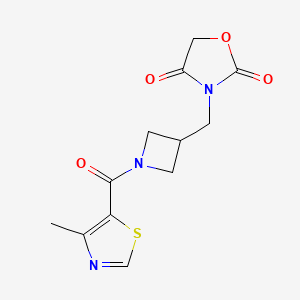
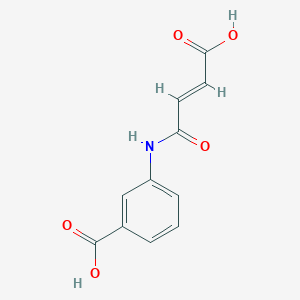
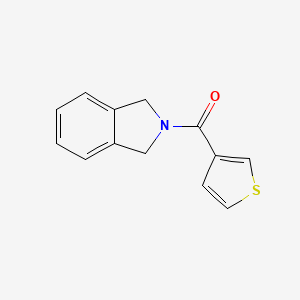

![1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821002.png)